2-Cyclooctyl-ethylamine

Catalog No.
S968668
CAS No.
4744-94-9
M.F
C10H21N
M. Wt
155.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclooctyl-ethylamine

CAS Number

4744-94-9

Product Name

2-Cyclooctyl-ethylamine

IUPAC Name

2-cyclooctylethanamine

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

InChI

InChI=1S/C10H21N/c11-9-8-10-6-4-2-1-3-5-7-10/h10H,1-9,11H2

InChI Key

CYLNFXZMOWHGFB-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)CCN

Canonical SMILES

C1CCCC(CCC1)CCN

2-Cyclooctylethylamine (CAS 4744-94-9) is a highly specialized, sterically bulky primary aliphatic amine utilized as a critical building block in both advanced materials science and medicinal chemistry. Featuring an eight-membered cycloalkane ring, this compound provides exceptional lipophilicity and a significantly larger spatial footprint compared to standard straight-chain or six-membered ring analogs. Its primary procurement value lies in its ability to act as a conformationally constrained structural director—whether serving as a bulky spacer cation in the synthesis of 2D layered perovskites [1] or as a lipophilic N-terminal modifier in the development of potent enzyme inhibitors [2]. For industrial and laboratory buyers, 2-cyclooctylethylamine is the definitive choice when standard aliphatic amines fail to provide the necessary steric hindrance or hydrophobic volume.

Substituting 2-cyclooctylethylamine with common, lower-cost analogs like octylamine or 2-cyclohexylethylamine routinely results in process or formulation failure due to fundamental differences in steric geometry. While octylamine offers similar overall lipophilicity, its linear all-trans configuration packs too densely (yielding a ~5.4 Å footprint), failing to adequately disrupt crystal lattices or force atomic-density-driven spacing in colloidal materials [1]. Conversely, smaller ring analogs such as 2-cyclohexylethylamine lack the sufficient hydrophobic volume required to fully occupy deep binding pockets in target enzymes, leading to suboptimal structure-activity relationships. For procurement teams, this means generic substitutes cannot replicate the precise spatial constraints or target affinities unique to the eight-membered ring system.

Steric Domination in Layered Perovskite Colloidal Dispersions

In the synthesis of 2D Ruddlesden-Popper perovskite phases, the choice of spacer cation dictates the structural evolution of the material. 2-Cyclooctylethylamine (cOEA) provides a massive areal footprint that fundamentally alters interlayer separation compared to linear analogs. While linear alkylamines like octylamine (C8) maintain an identical areal footprint of ~5.4 Å (H-H distance) regardless of chain length, cOEA exceeds the 6.3 Å diagonal distance of the lead iodide octahedral site [1]. This forces the material's interlayer separation to be determined by atomic density rather than simple chain length, preventing the dense packing seen with generic linear amines.

Evidence DimensionAreal footprint vs. Octahedral I-I diagonal distance
Target Compound Data> 6.3 Å (exceeds octahedral site diagonal)
Comparator Or BaselineOctylamine (C8) and linear amines (~5.4 Å H-H distance)
Quantified DifferencecOEA disrupts standard linear packing by exceeding the 6.3 Å threshold, forcing atomic-density-driven structural evolution.
ConditionsColloidal dispersions of layered hybrid lead iodide perovskites.

Enables materials scientists to engineer specific nanoplatelet thicknesses and structural properties that standard linear amine spacers cannot achieve.

Maximized Hydrophobic Volume for Peptidomimetic Inhibitors

When synthesizing conformationally constrained peptidomimetic inhibitors, such as those targeting N-myristoyltransferase (NMT), the steric bulk of the N-terminal amine is a critical determinant of binding affinity. 2-Cyclooctylethylamine provides the maximum cycloalkane bulk while maintaining a highly basic primary amine (pKa ~10) [1]. Compared to the smaller 2-cyclohexylethylamine, the eight-membered ring occupies a significantly larger volume within the enzyme's hydrophobic binding pocket. This enhanced lipophilic bulk is essential for generating sub-micromolar potency in dipeptide amide libraries.

Evidence DimensionHydrophobic pocket occupancy and basicity
Target Compound Data8-membered ring bulk with pKa ~10
Comparator Or Baseline2-Cyclohexylethylamine (smaller 6-membered ring volume)
Quantified DifferenceProvides superior steric filling of large hydrophobic pockets while retaining the necessary protonation state for target engagement.
ConditionsSynthesis of [p-(ω-Aminoalkyl)phenacetyl]-l-seryl-l-lysyl dipeptide amides.

Essential for medicinal chemists who must maximize hydrophobic pocket occupancy without sacrificing the basicity required for enzyme interaction.

Patentable Chemical Space in Kinase Inhibitor Libraries

In the high-throughput development of pyrrolo[2,3-d]pyrimidine compounds targeting Janus Kinase 3 (JAK3), structural novelty and precise steric tuning are paramount. Utilizing 2-cyclooctylethylamine as an N-substituent introduces a discrete, maximal step in the structure-activity relationship (SAR) bulkiness gradient [1]. Compared to cycloheptyl or cyclohexyl derivatives, the cyclooctyl moiety generates unique physical and binding profiles, allowing researchers to explore the extreme edges of steric tolerance in kinase inhibitor design.

Evidence DimensionSubstituent steric bulk in SAR profiling
Target Compound DataCyclooctyl-derived intermediates (maximal cycloalkane bulk)
Comparator Or BaselineCyclohexyl and cycloheptyl derivatives
Quantified DifferenceExpands the SAR library into sterically demanding chemical space not accessible with 6- or 7-membered rings.
ConditionsSynthesis of N-substituted pyrrolo[2,3-d]pyrimidin-4-yl amines.

Allows procurement teams to supply R&D with the necessary building blocks to generate novel, patentable immunosuppressive drug candidates.

Colloidal Synthesis of 2D Ruddlesden-Popper Perovskites

2-Cyclooctylethylamine is the preferred spacer cation when researchers need to force atomic-density-driven interlayer separation. Because its areal footprint exceeds the 6.3 Å octahedral diagonal, it is specifically selected over octylamine to control the structural evolution and photoluminescence of lead iodide nanoplatelets [1].

Development of N-Myristoyltransferase (NMT) Inhibitors

In antifungal drug discovery, 2-cyclooctylethylamine serves as a critical building block for conformationally constrained peptidomimetics. It is chosen over smaller cyclic amines to maximize hydrophobic pocket occupancy while maintaining a highly basic (pKa ~10) primary amine essential for target binding [2].

SAR Optimization for Tyrosine Kinase Inhibitors

For medicinal chemistry teams developing JAK3 inhibitors, 2-cyclooctylethylamine is procured to synthesize sterically demanding pyrrolo[2,3-d]pyrimidine derivatives. It provides a unique structural profile compared to cyclohexyl analogs, enabling the exploration of novel, patentable chemical space for immunosuppressive therapies [3].

XLogP3

3.5

Wikipedia

2-Cyclooctylethan-1-amine

Dates

Last modified: 08-16-2023

Explore Compound Types